![molecular formula C21H21N5O2 B2880973 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide CAS No. 1358780-46-7](/img/structure/B2880973.png)
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
The compound “2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents . They have been designed, synthesized, and evaluated against various cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves a bioisosteric modification of the triazolophthalazine ring system . This process maintains essential structural fragments for effective binding with the active site of the target . A one-pot approach has also been developed for the synthesis of substituted 1,2,4-triazolo pyridines .Molecular Structure Analysis
The molecular structure of these compounds is designed to effectively bind with the active site of the target . The structure-activity relationships of these derivatives have been investigated, with simple substituents on the benzofused moiety (region 2) reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include oxidative cyclization of α-keto acids and 2-hydrazinopyridines . This transition-metal-free procedure is highly efficient and shows good economical and environmental advantages .Scientific Research Applications
c-Met Kinase Inhibition
- Findings : Compound 22i demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .
PARP1 Inhibition
- Relevance : The compound may act as a useful pharmacological tool for investigating acquired resistance to PARP1 inhibitors and overcoming such resistance .
Adenosine Receptor Antagonism
- Significance : These derivatives have been studied as adenosine receptor antagonists, potentially impacting cellular signaling pathways .
DNA Intercalation Activity
Future Directions
properties
IUPAC Name |
N-(2-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-3-8-18-23-24-20-21(28)25(16-11-6-7-12-17(16)26(18)20)13-19(27)22-15-10-5-4-9-14(15)2/h4-7,9-12H,3,8,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODSYPCAVNGIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide |
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